6-Fluoro-7-methyl-1H-indole-2-carboxylic acid chemical structure
6-Fluoro-7-methyl-1H-indole-2-carboxylic acid chemical structure
An In-Depth Technical Guide to 6-Fluoro-7-methyl-1H-indole-2-carboxylic Acid: A Structural and Synthetic Analysis
Abstract
This technical guide provides a comprehensive analysis of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest to medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not broadly published, this paper constructs a detailed profile by examining its core structural motifs: the indole-2-carboxylic acid scaffold, a fluorine substituent at the 6-position, and a methyl group at the 7-position. We will elucidate its chemical structure, present its computed physicochemical properties, and discuss the electronic influence of its substituents. A plausible, multi-step synthesis protocol is proposed, grounded in established organic chemistry principles like the Fischer indole synthesis. This guide explores the compound's potential as a pharmacophore, particularly in contexts where related structures have shown activity, such as in the development of novel therapeutics. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this molecule's potential.
The Indole-2-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The indole-2-carboxylic acid moiety, in particular, serves as a versatile scaffold. Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functional groups, while the carboxylic acid can act as a critical hydrogen bond donor/acceptor or a metal-chelating group. Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[1][2] In these inhibitors, the indole nucleus and the carboxylic acid can chelate with the two magnesium ions (Mg²⁺) within the enzyme's active site, effectively blocking its function.[2] This established biological relevance makes novel, substituted analogs like 6-fluoro-7-methyl-1H-indole-2-carboxylic acid compelling targets for synthesis and evaluation.
Structural Elucidation and Physicochemical Properties
The defining features of the title compound are the indole core, a carboxylic acid at the C2 position, a fluorine atom at the C6 position, and a methyl group at the C7 position. The strategic placement of these substituents is expected to significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability.
Chemical Structure
The chemical structure consists of a bicyclic system with a fused benzene and pyrrole ring. The carboxylic acid at position 2 is conjugated with the pyrrole ring, and the substituents are located on the benzene portion of the indole.
Caption: Chemical structure of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid.
Physicochemical Data
The following table summarizes key computed and expected properties for the molecule. These values are foundational for designing experiments, predicting solubility, and understanding potential biological interactions.
| Property | Value | Source/Method |
| IUPAC Name | 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| Molecular Formula | C₁₀H₈FNO₂ | - |
| Molecular Weight | 193.18 g/mol | Calculated |
| Hydrogen Bond Donors | 2 (from -NH and -COOH) | Calculated |
| Hydrogen Bond Acceptors | 3 (from F and two O in -COOH) | Calculated |
| Predicted LogP | ~2.5 - 3.0 | Estimation |
| Predicted pKa | ~3.5-4.5 (acid), ~17 (NH) | Estimation |
Influence of Substituents
The functionality of the molecule is dictated by the interplay of its substituents:
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Fluorine (C6): As the most electronegative element, the fluorine atom at the 6-position acts as a strong electron-withdrawing group via the inductive effect. This can lower the pKa of the indole N-H, making it slightly more acidic than its non-fluorinated counterpart. In a medicinal chemistry context, fluorine substitution is a well-established strategy to block metabolic oxidation at that position, thereby increasing the compound's half-life.[3]
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Methyl Group (C7): The methyl group is a weak electron-donating group. Its primary role is steric. Positioned ortho to the indole nitrogen, it can influence the conformation of the pyrrole ring and potentially create specific steric interactions within a protein binding pocket.
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Carboxylic Acid (C2): This group dominates the molecule's acidity and provides a key point for ionic interactions and hydrogen bonding. Its position is crucial for the metal-chelating activity observed in similar compounds.[1]
Proposed Synthetic Pathway
No specific synthesis for 6-fluoro-7-methyl-1H-indole-2-carboxylic acid is documented in the searched literature. However, a robust and logical pathway can be proposed based on the well-established Fischer indole synthesis, which condenses a phenylhydrazine with a ketone or aldehyde.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to a Fischer indole synthesis strategy. The target molecule can be formed from the cyclization of a key hydrazone intermediate. This hydrazone, in turn, is synthesized from (3-fluoro-2-methylphenyl)hydrazine and pyruvic acid .
Caption: Retrosynthetic analysis for the target molecule via Fischer indole synthesis.
Proposed Step-by-Step Synthesis Protocol
This protocol is a proposed methodology. Researchers should perform small-scale trials to optimize conditions such as temperature, reaction time, and purification methods.
Step 1: Synthesis of (3-Fluoro-2-methylphenyl)hydrazine
The required starting hydrazine is not commercially common and must be prepared, typically from 3-fluoro-2-methylaniline.
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Diazotization: Dissolve 3-fluoro-2-methylaniline (1.0 eq) in a solution of concentrated hydrochloric acid (~3 eq) and water at 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
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Causality: Low temperature is critical to prevent the diazonium salt from decomposing. Excess acid ensures complete diazotization.
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Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, ~3 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C and add the previously prepared diazonium salt solution dropwise with vigorous stirring.
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Causality: SnCl₂ is a classic reducing agent for converting diazonium salts to hydrazines. The reaction is exothermic and requires cooling to control the rate.
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Work-up: After the addition is complete, allow the mixture to stir for 2-3 hours. Basify the solution carefully with a concentrated NaOH solution until a precipitate of tin hydroxides forms and the solution is strongly alkaline. Extract the product with diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydrazine, which should be used promptly.
Step 2: Fischer Indole Synthesis
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Hydrazone Formation: Dissolve the crude (3-fluoro-2-methylphenyl)hydrazine (1.0 eq) in ethanol or acetic acid. Add pyruvic acid (1.1 eq) to the solution. A precipitate of the hydrazone should form upon stirring, which can be monitored by TLC.
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Causality: The acidic medium of acetic acid or the protic nature of ethanol catalyzes the condensation reaction between the hydrazine and the ketone of pyruvic acid.
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Cyclization: To the hydrazone mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) are effective. Heat the mixture to 80-100 °C for several hours.
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Purification: Cool the reaction mixture and pour it onto crushed ice. The crude product will precipitate. Filter the solid, wash with water, and then with a cold, dilute sodium bicarbonate solution to remove any unreacted acidic starting materials. The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Potential Applications and Future Directions
Given the established role of the indole-2-carboxylic acid scaffold, this novel derivative is a prime candidate for screening in several therapeutic areas:
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Antiviral Agents: As discussed, the core structure is a known pharmacophore for inhibiting HIV-1 integrase.[1][2] The addition of the 6-fluoro and 7-methyl groups could enhance binding affinity or improve pharmacokinetic properties compared to existing inhibitors.
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Anticancer Research: Certain fluorinated indole derivatives have demonstrated anticancer activity. For instance, a copper(II) complex of 6-fluoroindole-2-carboxylic acid showed significant inhibition of breast cancer cell lines.[5] The title compound could be explored for similar properties, either as a standalone agent or as a ligand for metal-based therapeutics.
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Organic Electronics: Indole derivatives have been investigated as hole-transporting materials in organic field-effect transistors (OFETs) and solar cells.[5] While the carboxylic acid may need to be derivatized for such applications, the core fluorinated indole system is of interest for tuning electronic properties.
Future work should focus on the successful synthesis and purification of 6-fluoro-7-methyl-1H-indole-2-carboxylic acid, followed by thorough spectroscopic characterization (NMR, IR, Mass Spectrometry) and X-ray crystallography to confirm its structure. Subsequently, its biological activity should be evaluated in relevant assays.
Conclusion
6-Fluoro-7-methyl-1H-indole-2-carboxylic acid represents a molecule of high potential, strategically designed at the intersection of known pharmacophores and modern medicinal chemistry principles. While direct experimental data is lacking, a thorough analysis of its structure and the known chemistry of its constituent parts allows for the confident prediction of its properties and the formulation of a viable synthetic route. The proposed Fischer indole synthesis provides a clear and logical path for its preparation. The insights provided in this guide serve as a foundational resource for researchers aiming to synthesize this compound and explore its utility in drug discovery and materials science.
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